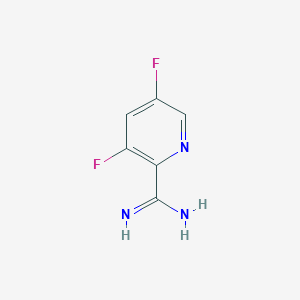

3,5-Difluoropicolinimidamide

概要

説明

3,5-Difluoropicolinimidamide is a chemical compound with the molecular formula C6H5F2N3 It is a derivative of picolinamide, where two fluorine atoms are substituted at the 3rd and 5th positions of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropicolinimidamide typically involves the fluorination of picolinamide derivatives. One common method is the reaction of 3,5-difluoropyridine with cyanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels for commercial use.

化学反応の分析

Types of Reactions: 3,5-Difluoropicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学的研究の応用

3,5-Difluoropicolinimidamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3,5-Difluoropicolinimidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

3,5-Difluoropyridine: A precursor in the synthesis of 3,5-Difluoropicolinimidamide.

Picolinimidamide: The non-fluorinated parent compound.

3,5-Difluorobenzamide: Another fluorinated derivative with similar properties.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This makes it a valuable compound for various specialized applications in research and industry.

生物活性

3,5-Difluoropicolinimidamide hydrochloride is a fluorinated derivative of picolinimidamide, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. The unique substitution pattern enhances its interaction with biological targets, making it a candidate for drug development.

The molecular formula of this compound is C6H6ClF2N3, and it typically exists in hydrochloride salt form, which improves its stability and solubility. The synthesis often involves fluorination techniques using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to achieve selective substitution.

The biological activity of this compound primarily stems from its ability to form strong hydrogen bonds and van der Waals interactions with specific molecular targets. This interaction can lead to modulation of enzyme activity or receptor function, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| This compound hydrochloride | 298709-32-7 | C6H6ClF2N3 | Fluorination at positions 3 and 5 |

| 3,6-Difluoropicolinimidamide hydrochloride | 1179361-73-9 | C6H6ClF2N3 | Fluorination at positions 3 and 6 |

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl | 1202070-39-0 | C7H9ClFN2 | Contains an ethanamine structure |

This table highlights the distinct substitution patterns that contribute to their varying biological activities.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.

特性

IUPAC Name |

3,5-difluoropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKJVWUITYUNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。